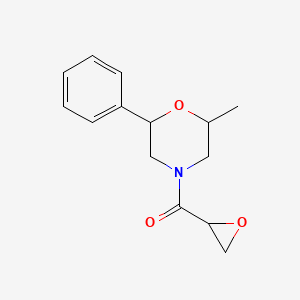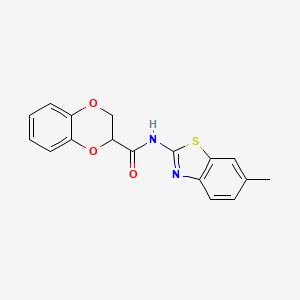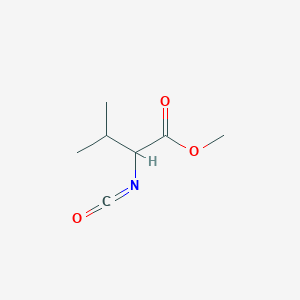![molecular formula C20H26N4O3S B2791645 2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one CAS No. 1009592-98-6](/img/structure/B2791645.png)
2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell signaling pathways. It has also been suggested that this compound may interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one has several advantages for lab experiments, including its ease of synthesis and its stability under a range of conditions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one. One area of interest is the development of new anticancer drugs based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound as a treatment for neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
合成法
2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one can be synthesized using various methods, including the reaction between 4-methylbenzenesulfonyl chloride and 1-(4-(2-pyridyl)piperazin-1-yl)butan-1-one. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through filtration and recrystallization.
科学的研究の応用
2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity, with studies showing that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to have antimicrobial activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-methyl-N-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-18(22-28(26,27)17-9-7-16(2)8-10-17)20(25)24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,18,22H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMVYMUUOCBGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)
![ethyl 4-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate](/img/structure/B2791565.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)

